![molecular formula C10H6N2O2 B2460474 3-cyano-1H-indole-2-carboxylic Acid CAS No. 174094-28-1](/img/structure/B2460474.png)
3-cyano-1H-indole-2-carboxylic Acid
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Overview
Description
Synthesis Analysis
Methods for the synthesis of indole-3-carboxylic acid derivatives have been developed, which involve indole cyclization . The synthesis involves the formation of the corresponding imine and its subsequent cyclization by the action of a base and a catalytic amount of CuI .Molecular Structure Analysis
The molecular structures of the synthesized compounds were confirmed through FTIR, Mass and 1H-NMR spectroscopy analysis . The indole molecule has seven positions to accommodate different substitutions .Chemical Reactions Analysis
The reaction of 2-(2-bromophenyl)cyanoacetic ester with aromatic amines leads to the formation of 2-amino-1-arylindole-3-carboxylic acid ethyl ester derivatives . Heterocyclization proceeds via a reaction cascade, including Pd-catalyzed Buchwald–Hartwig amination and the subsequent intramolecular nucleophilic nitrogen attack on the cyano group .Physical And Chemical Properties Analysis
3-cyano-1H-indole-2-carboxylic Acid is an organic molecule with the chemical formula C10H6N2O2. It belongs to a class of compounds known as indole carboxylic acids, which contain the indole ring fused to a carboxylic acid group.Scientific Research Applications
- Researchers have investigated various indole derivatives for their antiviral properties. For instance:
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were found to exhibit inhibitory activity against influenza A virus .
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives demonstrated potency against Coxsackie B4 virus .
- Indole-2-carboxylic acid itself was shown to inhibit the strand transfer of HIV-1 integrase .
Antiviral Activity
Mechanism of Action
Target of Action
3-Cyano-1H-Indole-2-Carboxylic Acid, like many indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are often the primary targets of the compound, playing crucial roles in various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
The compound interacts with its targets, leading to a variety of changes. For instance, some indole derivatives have been reported to show inhibitory activity against influenza A . The mode of action often involves the compound binding to its target, which can lead to changes in the target’s function and subsequently affect the biological pathway it is involved in .
Biochemical Pathways
The affected pathways and their downstream effects can vary widely depending on the specific targets of the compound. Indole derivatives have been found to affect a broad range of biochemical pathways due to their ability to bind to multiple receptors . For example, some indole derivatives have been reported to have antiviral activity, suggesting they may affect pathways related to viral replication .
Result of Action
The molecular and cellular effects of the compound’s action can vary depending on the specific targets and pathways affected. For instance, some indole derivatives have been reported to have antiviral activity, suggesting they may inhibit viral replication at the molecular level .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-cyano-1H-indole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O2/c11-5-7-6-3-1-2-4-8(6)12-9(7)10(13)14/h1-4,12H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REWOVIRPQVDGPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C(=O)O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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